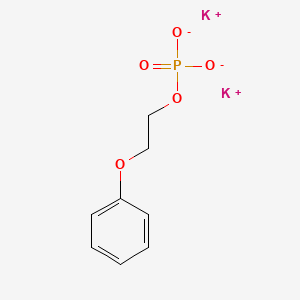
Dipotassium 2-phenoxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-phenoxyethyl phosphate is a heterocyclic organic compound with the molecular formula C8H9K2O5P and a molecular weight of 294.324 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium 2-phenoxyethyl phosphate can be synthesized through the neutralization reaction between phosphoric acid and potassium hydroxide. The reaction is typically carried out in a reaction kettle, where phosphoric acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction temperature is controlled at a maximum of 90°C, and the pH value is regulated to be between 8.9 and 9.5 . The resulting product is then decolorized using activated carbon, filtered, concentrated, and crystallized to obtain the final compound .
Industrial Production Methods
The industrial production of this compound follows a similar process to the laboratory synthesis. The key steps include the neutralization reaction, decolorization, filtration, concentration, and crystallization. The process is optimized for large-scale production to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2-phenoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphate esters, while substitution reactions can produce a range of substituted phenoxyethyl phosphates .
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-phenoxyethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.
Industry: The compound is used in the production of cleaning and furnishing care products, as well as in other industrial applications
Wirkmechanismus
The mechanism of action of dipotassium 2-phenoxyethyl phosphate involves its interaction with various molecular targets and pathways. Once introduced into the body, the compound exerts its effects by participating in biochemical reactions and influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or pharmaceutical research .
Vergleich Mit ähnlichen Verbindungen
Dipotassium 2-phenoxyethyl phosphate can be compared with other similar compounds, such as:
Dipotassium phosphate (K2HPO4): Used as a fertilizer and food additive, it shares some chemical properties with this compound but differs in its specific applications and molecular structure.
Potassium phosphate dibasic (K2HPO4): Another similar compound used in buffer solutions and agar production for bacterial culture.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
65379-23-9 |
|---|---|
Molekularformel |
C8H9K2O5P |
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
dipotassium;2-phenoxyethyl phosphate |
InChI |
InChI=1S/C8H11O5P.2K/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
MPRREXQEDRAEKG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


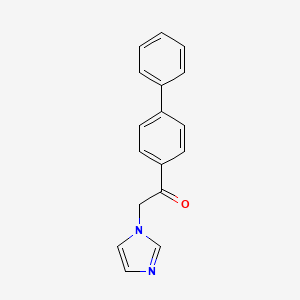
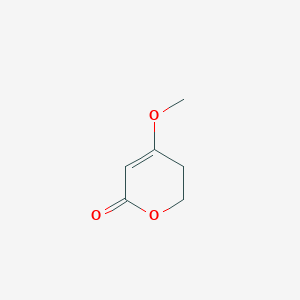
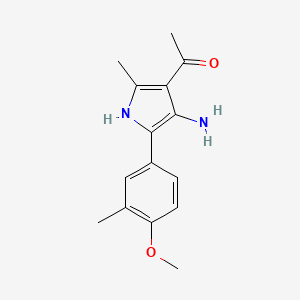
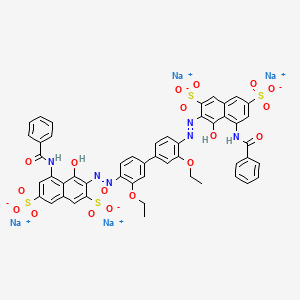
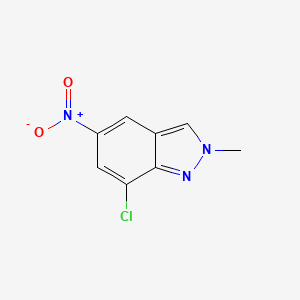
![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
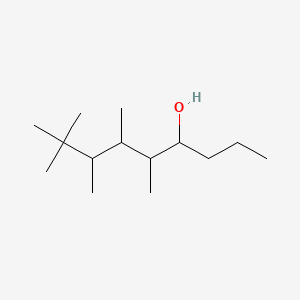
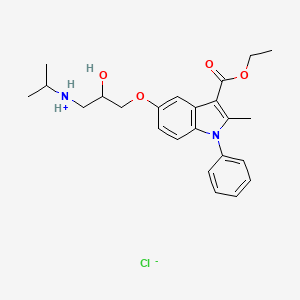
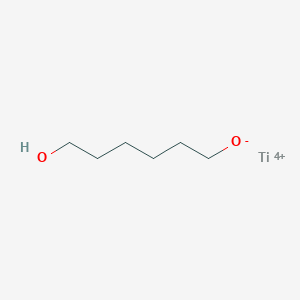
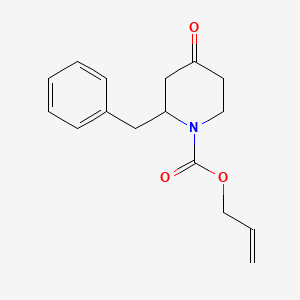
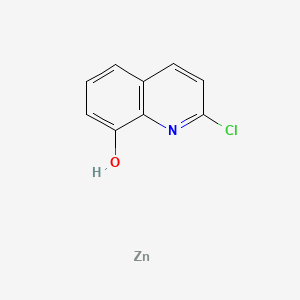
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
